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Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid, with the Chemical Abstracts Service (CAS)

number 590395-57-6, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure

features a phenoxypropanoic acid scaffold, which is of interest in medicinal chemistry,

substituted with both a formyl (aldehyde) and a methoxy group on the phenyl ring. This

technical guide provides a comprehensive review of the available scientific and technical

information on this compound, focusing on its chemical properties, potential applications, and

any documented biological significance.

Chemical and Physical Properties
2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a solid organic compound with the

molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[1][2] While detailed

experimental data on its physical properties are scarce in publicly available literature,

computational models provide some estimated values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b046132?utm_src=pdf-interest
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.bldpharm.com/products/590395-57-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/3834708
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.bldpharm.com/products/590395-57-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/3834708
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₁H₁₂O₅ PubChem[1]

Molecular Weight 224.21 g/mol PubChem[1]

IUPAC Name

2-(2-formyl-6-

methoxyphenoxy)propanoic

acid

PubChem[1]

CAS Number 590395-57-6 PubChem[1]

SMILES
CC(C(=O)O)OC1=C(C=O)C=C

C=C1OC
PubChem[1]

InChIKey
DXXCAUDRFSLKGO-

UHFFFAOYSA-N
PubChem[1]

Table 1: Physicochemical Properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.

Synthesis and Reactivity
Detailed, peer-reviewed synthetic protocols for 2-(2-Formyl-6-methoxyphenoxy)propanoic
acid are not readily available in the scientific literature. However, its structure suggests that its

synthesis would likely involve the Williamson ether synthesis, reacting a substituted

salicylaldehyde (2-hydroxy-3-methoxybenzaldehyde) with a 2-halopropanoate ester, followed

by hydrolysis of the ester to the carboxylic acid.

The presence of three key functional groups—a carboxylic acid, an aldehyde, and a phenol

ether—imparts a degree of chemical reactivity that makes it a potentially useful intermediate in

organic synthesis. The aldehyde can undergo reactions such as oxidation, reduction, and

condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

Potential Application in Drug Discovery
The primary area of interest for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid appears to

be as a building block in the synthesis of more complex molecules with potential therapeutic

applications. Notably, it has been cited as a reactant for the preparation of leukotriene B4

(LTB4) antagonists.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.bldpharm.com/products/590395-57-6.html
https://www.bldpharm.com/products/590395-57-6.html
https://www.bldpharm.com/products/590395-57-6.html
https://www.bldpharm.com/products/590395-57-6.html
https://www.bldpharm.com/products/590395-57-6.html
https://www.bldpharm.com/products/590395-57-6.html
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.benchchem.com/product/b046132?utm_src=pdf-body
https://www.cookechem.com/Detail/LN7616552.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role as an Intermediate for Leukotriene B4 Antagonists
Leukotriene B4 is a potent lipid mediator of inflammation, and its receptors are targets for the

development of anti-inflammatory drugs. The synthesis of LTB4 receptor antagonists is an

active area of research for conditions such as asthma, inflammatory bowel disease, and

arthritis. While the specific research detailing the use of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid in the synthesis of such antagonists is not publicly

accessible, the general synthetic strategies often involve the elaboration of substituted phenolic

compounds.

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted

below.

2-(2-Formyl-6-methoxyphenoxy)propanoic acid Modification of
Aldehyde Group

e.g., reductive amination,
Wittig reaction Coupling with

Pharmacophore
Formation of key bond Leukotriene B4

Receptor Antagonist

Click to download full resolution via product page

Figure 1: Hypothetical synthetic workflow.

This diagram illustrates a plausible synthetic route where the aldehyde functionality of the

starting material is first modified, followed by coupling with another molecular fragment to

construct the final LTB4 antagonist.

Biological Activity and Signaling Pathways
There is currently no direct evidence in the peer-reviewed literature to suggest that 2-(2-
Formyl-6-methoxyphenoxy)propanoic acid itself possesses significant biological activity. Its

primary role, as identified, is that of a synthetic intermediate. Therefore, any discussion of

signaling pathways would relate to the final products synthesized from it, namely LTB4

antagonists.

The LTB4 signaling pathway is well-characterized. LTB4 binds to its G-protein coupled

receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding

initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the
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production of pro-inflammatory cytokines, all of which are key components of the inflammatory

response. An antagonist would block this initial binding step.

Leukotriene B4 (LTB4)

BLT1 Receptor

Binds

G-protein activation

LTB4 Antagonist
(derived from intermediate)

Blocks

Phospholipase C (PLC)
activation

IP3 and DAG production

Increased intracellular Ca2+
and PKC activation

Inflammatory Response
(Chemotaxis, Degranulation)
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Figure 2: LTB4 signaling pathway and antagonist action.

Conclusion
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2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a chemical compound with limited direct

characterization in the scientific literature. Its primary significance appears to be as a synthetic

intermediate, particularly in the context of developing leukotriene B4 receptor antagonists for

the treatment of inflammatory diseases. While detailed experimental protocols and quantitative

data for the compound itself are not widely available, its chemical structure suggests a versatile

reactivity profile that is valuable for medicinal chemists. Further research and publication of the

synthetic methodologies and biological evaluations of compounds derived from this

intermediate would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 590395-57-6|2-(2-Formyl-6-methoxyphenoxy)propanoic acid|BLD Pharm [bldpharm.com]

2. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid | C11H12O5 | CID 3834708 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 95+% , 590395-57-6 - CookeChem [cookechem.com]

To cite this document: BenchChem. [Literature Review: 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046132#2-2-formyl-6-methoxyphenoxy-propanoic-
acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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